Borane isoamylsulfidecomplex

Organoborane reagents Hydroboration Industrial hygiene

Borane isoamylsulfide complex, systematically named borane–diisoamyl sulfide or (T-4)-trihydro[1,1′-thiobis[3-methylbutane]]boron, is a liquid borane–dialkyl sulfide adduct that serves as a non-pyrophoric borane carrier for hydroboration and reduction reactions. The neat complex delivers a hydride concentration of 4.2 M in BH₃, remains stable at room temperature for over 10 months, and possesses a mild, ethereal odor in contrast to the pungent stench of the widely used borane–dimethyl sulfide (BMS).

Molecular Formula C5H12BS
Molecular Weight 115.03 g/mol
Cat. No. B15350350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane isoamylsulfidecomplex
Molecular FormulaC5H12BS
Molecular Weight115.03 g/mol
Structural Identifiers
SMILES[B-][SH+]CCC(C)C
InChIInChI=1S/C5H12BS/c1-5(2)3-4-7-6/h5,7H,3-4H2,1-2H3
InChIKeyZILDCWLORQLVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane Isoamylsulfide Complex (CAS 183118-10-7): Product Baseline for Strategic Sourcing


Borane isoamylsulfide complex, systematically named borane–diisoamyl sulfide or (T-4)-trihydro[1,1′-thiobis[3-methylbutane]]boron, is a liquid borane–dialkyl sulfide adduct that serves as a non-pyrophoric borane carrier for hydroboration and reduction reactions. The neat complex delivers a hydride concentration of 4.2 M in BH₃, remains stable at room temperature for over 10 months, and possesses a mild, ethereal odor in contrast to the pungent stench of the widely used borane–dimethyl sulfide (BMS) [1]. The compound is classified as a water-reactive, flammable liquid (flash point 25 °C) with a density of 0.814 g mL⁻¹ at 25 °C .

Why Borane Complexes Cannot Be Interchanged: The Borane Isoamylsulfide Complex Differentiation Rationale


Borane carriers are not interchangeable drop-in reagents because the sulfide ligand dictates every critical handling and performance parameter: molarity, stability, odor, volatility, solvent compatibility, hydroboration rate, and the feasibility of downstream ligand removal. Borane–THF is a dilute 1.0 M solution that slowly decomposes by cleaving the THF ring; BMS is a dense 10.0 M liquid but introduces a highly volatile, foul-smelling sulfide that contaminates products and creates environmental compliance burdens [1]. Borane–1,4‑oxathiane (8.0 M) has a milder odor but is significantly more expensive. Substituting any of these for the diisoamyl sulfide complex without adjusting reaction stoichiometry, workup procedures, and safety protocols leads to inconsistent reaction rates, difficult purification, and higher total process cost [1].

Quantitative Head-to-Head Evidence for Borane Isoamylsulfide Complex vs. Closest Analogs


Odor and Volatility: Mild Ethereal Odor vs. BMS Stench and High Volatility

Diisoamyl sulfide is described as having a mild, ethereal, agreeable aroma, in direct contrast to dimethyl sulfide which is classified as 'stench' [1]. The low molecular weight of dimethyl sulfide (b.p. 38 °C) makes it highly volatile and odoriferous, creating environmental and safety problems during large-scale use, whereas diisoamyl sulfide is a higher-boiling, low-volatility liquid that does not generate the same level of nuisance odor [1].

Organoborane reagents Hydroboration Industrial hygiene

Neat Molarity: 4.2 M BH₃ vs. 10.0 M for BMS and 1.0 M for Borane–THF

The borane–diisoamyl sulfide complex is a neat liquid adduct with a BH₃ concentration of 4.2 M, as determined by hydrogen evolution upon hydrolysis [1]. For comparison, commercial borane–THF is supplied as a 1.0 M solution that undergoes slow decomposition, and BMS is 10.0 M but carries the odor/volatility penalty [1]. Borane–1,4-oxathiane offers 8.0 M but at a higher procurement cost [1].

Borane carrier Hydride concentration Reagent economy

Room-Temperature Shelf Stability: >10 Months vs. THF Decomposition and Thioanisole Diborane Loss

No change in molarity or ¹¹B NMR spectrum was observed for borane–diisoamyl sulfide after 10 months at room temperature [1]. In contrast, borane–THF undergoes slow but significant decomposition via THF cleavage with loss of hydride, and the thioanisole–borane adduct loses diborane at room temperature, dropping from 5.0 M to 3.0 M within days [1]. BMS is also stable indefinitely at room temperature, matching the stability of the diisoamyl sulfide adduct [1].

Reagent stability Storage Shelf life

Hydroboration Rate: 1-Octene Complete in 15 min vs. 45 min for BMS

The hydroboration of 1-octene (1.0 M in THF, 20–25 °C) with borane–diisoamyl sulfide reaches completion in 15 minutes, whereas the same reaction with BMS requires 45 minutes [1]. This 3-fold rate enhancement is consistent with the inverse relationship between sulfide–borane complexing strength and hydroboration reactivity: diisoamyl sulfide binds borane less tightly than dimethyl sulfide, making the BH₃ unit more readily transferred to the olefin [1].

Hydroboration kinetics 1-Octene Reaction time

Monochloroborane Adduct Reactivity: 0.5 h vs. 2.0 h for Dimethyl Sulfide Analog

The monochloroborane adduct of diisoamyl sulfide (i‑Am₂S·BH₂Cl) hydroborates 1-octene at 20–25 °C in just 0.5 hours, compared to 2.0 hours for the corresponding dimethyl sulfide–monochloroborane adduct (commercial sample) [1]. The equilibrium purity of the i‑Am₂S·BH₂Cl adduct (75 % by ¹¹B NMR) is comparable to that of the dimethyl sulfide analog (73 %), but the 4-fold faster hydroboration translates to significantly shorter reaction times in preparative applications [1].

Chloroborane adducts Regioselectivity Reaction rate

Sulfide Recovery and Process Economics: Recoverable by Distillation After Oxidation

After hydroboration–oxidation, diisoamyl sulfide can be recovered by distillation. In the hydroboration of (−)-β-pinene, the sulfide was readily recovered and (−)-cis-myrtanol was isolated in 82 % yield [1]. Additionally, diisoamyl sulfide is less reactive toward hydrogen peroxide than dimethyl sulfide, minimizing oxidative loss of the carrier during workup [1]. The synthesis of diisoamyl sulfide itself is economical (90 % yield from isoamyl bromide and Na₂S under phase-transfer conditions), further strengthening its cost position [1].

Ligand recovery Process economics Waste minimization

High-Value Application Scenarios for Borane Isoamylsulfide Complex Based on Quantitative Evidence


Pilot-Plant and Kilo-Lab Hydroborations Where Odor Control Drives Regulatory Compliance

When scaling hydroboration beyond the fume hood, the mild ethereal odor of the diisoamyl sulfide complex [1] eliminates the need for elaborate scrubbing systems required for BMS. The combination of 4.2 M hydride density and >10‑month room-temperature stability [1] allows operators to store bulk quantities without the decomposition risks of borane–THF, reducing procurement frequency and quality-control testing costs.

Synthesis of Monochloroborane Adducts for Regioselective Olefin Functionalization

When a monochloroborane adduct is needed for improved regioselectivity, the i‑Am₂S·BH₂Cl system offers a 4× faster hydroboration rate than the traditional dimethyl sulfide analog (0.5 h vs. 2.0 h) at comparable purity [1]. This rate advantage translates directly into shorter production cycles in medicinal chemistry and process R&D laboratories.

Terpene and Fragrance Intermediate Synthesis Exploiting Mild Odor Profile

The hydroboration of odor-sensitive terpenes (e.g., (−)-β-pinene) with borane–diisoamyl sulfide proceeds cleanly, with the sulfide recoverable by distillation and the product alcohol isolated in 82 % yield [1]. Because the carrier itself has a mild, agreeable aroma, it reduces the risk of odor contamination in fragrance and flavor intermediate manufacturing.

Academic and Industrial Labs Replacing Borane–THF with a Stable, Concentrated Alternative

Laboratories that currently use 1.0 M borane–THF and must contend with its ongoing decomposition can switch to the 4.2 M diisoamyl sulfide complex, which shows no change in molarity after 10 months at room temperature [1]. The higher concentration reduces solvent volume in reaction mixtures, simplifying workup and improving atom economy in both teaching and research settings.

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